5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
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Overview
Description
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a sec-butoxymethyl group and an ethyl group attached to the pyrazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with sec-butoxymethylating agents. One common method includes the alkylation of 1-ethyl-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sec-butoxymethyl group, where nucleophiles like amines or thiols replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Pyrazole amines or thiols.
Scientific Research Applications
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(sec-butoxymethyl)-1-butyl-1H-pyrazole
- 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole
- 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
Uniqueness
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole stands out due to its specific combination of the sec-butoxymethyl and ethyl groups, which may confer unique chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-4-9(3)13-8-10-6-7-11-12(10)5-2/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKMDXXRIYXUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=NN1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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